molecular formula C11H10O4 B14949624 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one

7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one

Cat. No.: B14949624
M. Wt: 206.19 g/mol
InChI Key: GNGFNSLFVIRABT-UHFFFAOYSA-N
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Description

7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position and a hydroxyethyl group at the 8th position on the chromen-2-one core structure. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted coumarin derivatives .

Scientific Research Applications

7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one involves its interaction with cellular pathways related to oxidative stress. The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. This helps in reducing oxidative damage to cells and tissues .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
  • 7-hydroxy-8-(2-hydroxyethyl)-2H-chromen-2-one
  • 5-methoxy-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxy and hydroxyethyl groups enhances its antioxidant properties and makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-hydroxy-8-(1-hydroxyethyl)chromen-2-one

InChI

InChI=1S/C11H10O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-6,12-13H,1H3

InChI Key

GNGFNSLFVIRABT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC2=C1OC(=O)C=C2)O)O

Origin of Product

United States

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